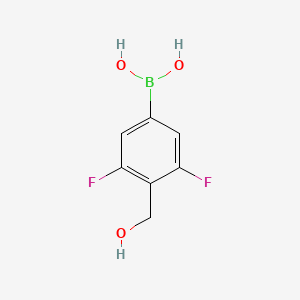
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
Übersicht
Beschreibung
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the empirical formula C7H7BF2O3 and a molecular weight of 187.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=C(CO)C(F)=CC(B(O)O)=C1 . This indicates that the compound contains a phenyl ring with fluorine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4 position, and a boronic acid group . Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C7H7BF2O3), molecular weight (187.94), and its molecular structure .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of medicinal chemistry, specifically in the development of kinase inhibitors .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” is used as a reactant in the preparation of pyrazolopyrimidinamine derivatives, which act as tyrosine and phosphinositide kinase inhibitors .
Methods of Application or Experimental Procedures
While the exact procedures aren’t specified in the sources, the general process involves using the boronic acid as a reactant in a chemical reaction to produce the kinase inhibitors .
Results or Outcomes
The outcome of this process is the production of pyrazolopyrimidinamine derivatives that can inhibit tyrosine and phosphinositide kinases . These inhibitors have potential applications in the treatment of diseases such as cancer .
Boronate Based D-Glucose Sensors
Specific Scientific Field
This application is in the field of analytical chemistry, specifically in the development of glucose sensors .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” is used in the preparation of boronate based D-glucose sensors .
Methods of Application or Experimental Procedures
The boronic acid is used as a reactant in the preparation of the glucose sensors . The exact procedures aren’t specified in the sources.
Results or Outcomes
The result is a boronate-based sensor that can detect D-glucose . This has potential applications in medical diagnostics, particularly for monitoring glucose levels in diabetic patients .
Suzuki–Miyaura Coupling
Specific Scientific Field
This application falls under the field of organic chemistry, specifically in carbon-carbon bond forming reactions .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” is used as a reagent in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis .
Methods of Application or Experimental Procedures
The boronic acid is used as a reactant in the coupling reaction, where it undergoes transmetalation with a palladium complex .
Results or Outcomes
The outcome of this process is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application is in the field of organic chemistry, specifically in the protodeboronation of pinacol boronic esters .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters .
Methods of Application or Experimental Procedures
The boronic acid is used as a reactant in the protodeboronation process .
Results or Outcomes
The result is the formation of a new compound through the removal of the boronate group from the pinacol boronic ester .
Synthesis of N-thiazol-2-yl-benzamides
Specific Scientific Field
This application is in the field of medicinal chemistry, specifically in the development of glucokinase (GK) activators for the treatment of type 2 diabetes mellitus (T2DM) .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” is used in the synthesis of N-thiazol-2-yl-benzamides .
Methods of Application or Experimental Procedures
The boronic acid is used as a reactant in the synthesis process .
Results or Outcomes
The result is the production of N-thiazol-2-yl-benzamides, which act as glucokinase activators and have potential applications in the treatment of T2DM .
Synthesis of Honokiol Analogs
Specific Scientific Field
This application falls under the field of medicinal chemistry, specifically in the synthesis of honokiol analogs .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” is used in the synthesis of honokiol analogs, which are known to be angiogenesis inhibitors .
Methods of Application or Experimental Procedures
The boronic acid is used as a reactant in the synthesis process . The exact procedures aren’t specified in the sources.
Results or Outcomes
The result is the production of honokiol analogs, which act as angiogenesis inhibitors and have potential applications in the treatment of diseases involving abnormal blood vessel growth .
Enantioselective Borane Reduction of Trifluoroacetophenone
Specific Scientific Field
This application is in the field of organic chemistry, specifically in the enantioselective borane reduction of trifluoroacetophenone .
Summary of the Application
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” can be used in the enantioselective borane reduction of trifluoroacetophenone .
Methods of Application or Experimental Procedures
The boronic acid is used as a reactant in the reduction process . The exact procedures aren’t specified in the sources.
Results or Outcomes
The result is the enantioselective reduction of trifluoroacetophenone . This has potential applications in the synthesis of chiral molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFFEDOMNZWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660509 | |
| Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | |
CAS RN |
917969-79-0 | |
| Record name | B-[3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917969-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

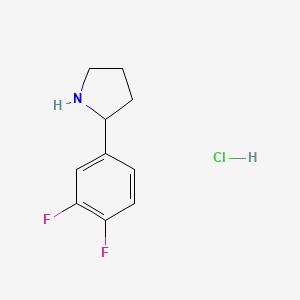
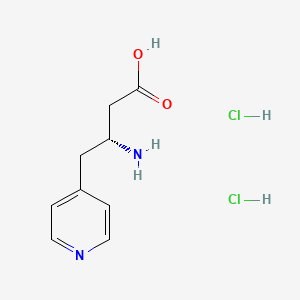
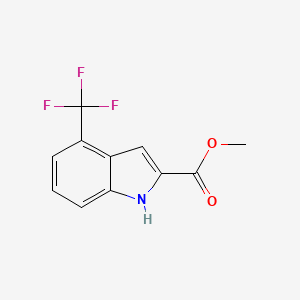
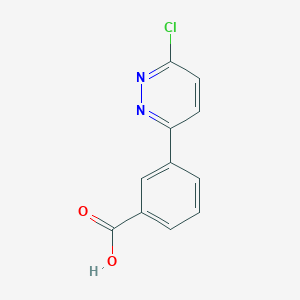
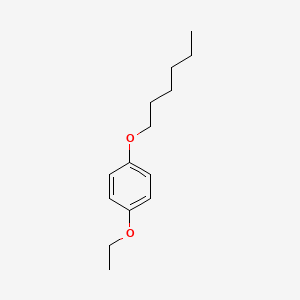
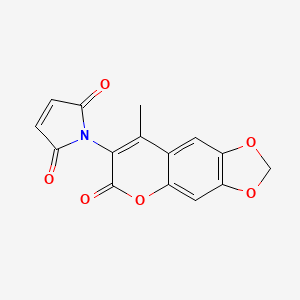
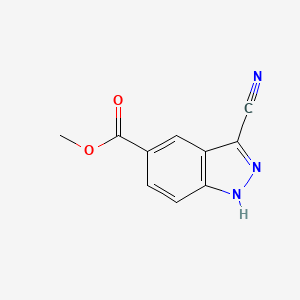
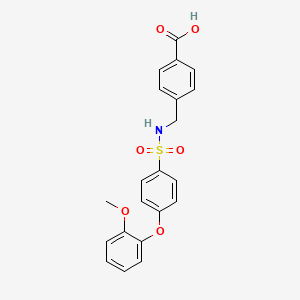

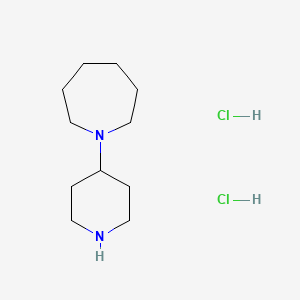
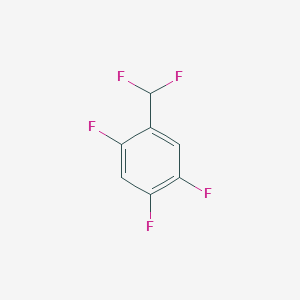

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)